REACTION_SMILES
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[C:19](=[O:20])([O-:21])[O-:22].[ClH:10].[Cs+:23].[Cs+:24].[F:1][c:2]1[n:3][cH:4][c:5]([I:9])[cH:6][c:7]1[F:8].[NH2:11][CH:12]1[CH2:13][CH2:14][CH:15]([OH:18])[CH2:16][CH2:17]1.[O:25]1[CH2:26][CH2:27][O:28][CH2:29][CH2:30]1>>[c:2]1([NH:11][CH:12]2[CH2:13][CH2:14][CH:15]([OH:18])[CH2:16][CH2:17]2)[n:3][cH:4][c:5]([I:9])[cH:6][c:7]1[F:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1cc(I)cnc1F
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC1CCC(O)CC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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|
Type
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product
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Smiles
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OC1CCC(Nc2ncc(I)cc2F)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |